2-Fluoro-3-(methoxycarbonyl)phenylboronic acid
Overview
Description
2-Fluoro-3-(methoxycarbonyl)phenylboronic acid is an organoboron compound that has garnered significant interest in the field of organic chemistry. This compound is characterized by the presence of a boronic acid group attached to a phenyl ring, which is further substituted with a fluoro group and a methoxycarbonyl group. The unique structural features of this compound make it a valuable reagent in various chemical reactions, particularly in the synthesis of complex organic molecules.
Scientific Research Applications
2-Fluoro-3-(methoxycarbonyl)phenylboronic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: This compound is employed in the study of enzyme inhibitors and as a probe in biochemical assays.
Safety and Hazards
Mechanism of Action
Target of Action
Boronic acids, in general, are known to interact with various biological targets, including enzymes and receptors, where they can form reversible covalent bonds with hydroxyl groups .
Mode of Action
Boronic acids are known to participate in suzuki-miyaura cross-coupling reactions . In these reactions, the boronic acid acts as a nucleophile, transferring an organic group to a metal catalyst, such as palladium .
Biochemical Pathways
Boronic acids are often used in the synthesis of biologically active compounds, suggesting they may influence a variety of biochemical pathways .
Pharmacokinetics
It’s important to note that the susceptibility to hydrolysis of boronic esters is influenced by the ph of the environment, which can impact their stability and bioavailability .
Result of Action
Boronic acids are known to form reversible covalent bonds with biomolecules containing hydroxyl groups, which can potentially alter their function .
Action Environment
The action of 2-Fluoro-3-(methoxycarbonyl)phenylboronic acid can be influenced by environmental factors such as pH. For instance, the rate of hydrolysis of boronic esters is considerably accelerated at physiological pH .
Biochemical Analysis
Biochemical Properties
They can form reversible covalent bonds with biomolecules containing 1,2- or 1,3-diols, such as carbohydrates and glycoproteins . This property allows them to modulate the activity of these biomolecules, influencing biochemical reactions.
Cellular Effects
The specific cellular effects of 2-Fluoro-3-(methoxycarbonyl)phenylboronic acid are not well-documented. Boronic acids can influence cell function by interacting with various cellular components. For instance, they can affect cell signaling pathways, gene expression, and cellular metabolism by modulating the activity of key enzymes and proteins .
Molecular Mechanism
The molecular mechanism of action of this compound is not well-established. Boronic acids are known to exert their effects at the molecular level through several mechanisms. These include binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Boronic acids are generally stable and do not readily degrade
Metabolic Pathways
Boronic acids can interact with various enzymes and cofactors, potentially affecting metabolic flux or metabolite levels .
Preparation Methods
The synthesis of 2-Fluoro-3-(methoxycarbonyl)phenylboronic acid typically involves the use of Suzuki–Miyaura coupling reactions. This method is widely recognized for its efficiency in forming carbon-carbon bonds under mild conditions. The general synthetic route includes the reaction of a halogenated aromatic compound with a boronic acid derivative in the presence of a palladium catalyst and a base . The reaction conditions are optimized to ensure high yields and purity of the desired product. Industrial production methods may involve scaling up this process with careful control of reaction parameters to maintain consistency and quality.
Chemical Reactions Analysis
2-Fluoro-3-(methoxycarbonyl)phenylboronic acid undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding phenols or quinones.
Reduction: Reduction reactions can convert the boronic acid group to a hydroxyl group.
Substitution: The fluoro and methoxycarbonyl groups can participate in nucleophilic substitution reactions, leading to the formation of diverse derivatives. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and alcohols. The major products formed from these reactions depend on the specific conditions and reagents used.
Comparison with Similar Compounds
2-Fluoro-3-(methoxycarbonyl)phenylboronic acid can be compared with other similar compounds, such as:
3-Fluorophenylboronic acid: This compound lacks the methoxycarbonyl group, which may affect its reactivity and applications.
2-Fluoro-4-(methoxycarbonyl)phenylboronic acid: The position of the fluoro and methoxycarbonyl groups is different, which can influence the compound’s chemical behavior and interactions. The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct reactivity and functional properties.
Properties
IUPAC Name |
(2-fluoro-3-methoxycarbonylphenyl)boronic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BFO4/c1-14-8(11)5-3-2-4-6(7(5)10)9(12)13/h2-4,12-13H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWNQFICBQZRXEB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C(=CC=C1)C(=O)OC)F)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BFO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301236867 | |
Record name | Benzoic acid, 3-borono-2-fluoro-, 1-methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301236867 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.96 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1315476-07-3 | |
Record name | Benzoic acid, 3-borono-2-fluoro-, 1-methyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1315476-07-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzoic acid, 3-borono-2-fluoro-, 1-methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301236867 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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